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Compound of Interest

Compound Name: Dehydroglaucine

Cat. No.: B150074 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the analytical

methodologies and data interpretation required for the complete chemical structure elucidation

of dehydroglaucine, an aporphine alkaloid of significant pharmacological interest.

Introduction
Dehydroglaucine is a naturally occurring aporphine alkaloid found in various plant species,

including those of the Corydalis and Glaucium genera. As a derivative of the well-studied

alkaloid glaucine, it shares a tetracyclic dibenzo[de,g]quinoline core. The elucidation of its

precise chemical structure is fundamental for understanding its bioactivity, mechanism of

action, and potential as a therapeutic agent. Dehydroglaucine has been noted for its

antimicrobial and acetylcholinesterase inhibitory activities.

This guide details the integrated spectroscopic approach, combining mass spectrometry,

infrared spectroscopy, and nuclear magnetic resonance spectroscopy, to unequivocally

determine the molecular structure of dehydroglaucine.

Physicochemical and Structural Data
A summary of the key physicochemical properties of dehydroglaucine is essential for its initial

characterization. The data presented below has been compiled from established chemical

databases.
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Property Value Source(s)

Molecular Formula C₂₁H₂₃NO₄

Molecular Weight 353.41 g/mol

Exact Mass 353.16270821 Da

CAS Number 22212-26-6

Appearance Crystalline solid

Melting Point 131-133 °C (Methanol)

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

IUPAC Name

4,5,15,16-tetramethoxy-10-

methyl-10-

azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]h

eptadeca-1,3,5,7,9(17),13,15-

heptaene

The Elucidation Workflow: From Plant to Structure
The process of elucidating the structure of a natural product like dehydroglaucine is a

systematic workflow. It begins with the extraction from a biological source and culminates in the

integration of multiple spectroscopic datasets to confirm the final chemical structure.
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Figure 1: General workflow for the isolation and structural elucidation of dehydroglaucine.
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Spectroscopic Data Acquisition and Interpretation
The core of structure elucidation lies in the detailed analysis of data from various spectroscopic

techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)
High-resolution mass spectrometry is the first step in determining the elemental composition of

the isolated compound.

Interpretation: The LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole

Time-of-Flight) mass spectrum provides the accurate mass of the molecular ion. The

protonated molecule [M+H]⁺ is observed at m/z 354.1699. This corresponds to an exact mass

of 353.1627 for the neutral molecule, which confirms the molecular formula C₂₁H₂₃NO₄. The

presence of a single nitrogen atom is consistent with the Nitrogen Rule (an odd molecular

weight for a compound containing an odd number of nitrogen atoms). Further fragmentation

analysis (MS/MS) would show characteristic losses of methyl groups (-15 Da) and methoxy

groups (-31 Da) typical for the aporphine skeleton.

MS Data Type Instrument
Ionization
Mode

Observed
[M+H]⁺ (m/z)

Molecular
Formula

LC-ESI-QTOF

Agilent 1200

RRLC; 6520

QTOF

Positive 354.1699765 C₂₁H₂₃NO₄

LC-APCI-QTOF

Agilent 1200

RRLC; 6520

QTOF

Positive 354.1699765 C₂₁H₂₃NO₄

Table based on data from PubChem.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. While

specific experimental spectra for dehydroglaucine are not widely published, the expected

absorptions can be predicted from its known structure.
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Interpretation: The IR spectrum confirms the presence of an aromatic system, ether linkages,

and both vinylic and aliphatic C-H bonds. The absence of a strong, broad absorption around

3300-3500 cm⁻¹ indicates the lack of hydroxyl (-OH) or secondary amine (N-H) groups.

Wavenumber
(cm⁻¹)

Intensity Assignment
Implication for
Dehydroglaucine
Structure

~3050-3000 Medium
Aromatic/Vinylic C-H

Stretch

Presence of benzene

rings and C=C bonds

2950-2850 Medium Aliphatic C-H Stretch
Presence of -CH₃ and

-CH₂- groups

~1600, ~1500 Medium
Aromatic C=C

Bending

Confirms the aromatic

core

~1250, ~1050 Strong Aryl C-O Ether Stretch
Confirms the methoxy

(-OCH₃) groups

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive evidence for the carbon-hydrogen framework and the

connectivity of the atoms. While a complete, assigned dataset for dehydroglaucine is not

readily available in public databases, its structure can be confidently confirmed by comparing

its spectra to that of its well-characterized parent compound, (+)-glaucine.

The key structural difference is the presence of a double bond between carbons 6a and 7 in

dehydroglaucine. The ¹H and ¹³C NMR data for (+)-glaucine (in DMSO-d₆) are presented

below for comparison.
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Position
¹³C Chemical
Shift (δ)

¹H Chemical
Shift (δ),
Multiplicity, J
(Hz)

Assignment
(Glaucine)

Expected
Change for
Dehydroglauci
ne

1 144.9 6.88 (s) Ar-C Minor shift

2 149.9 -
Ar-C

(quaternary)
Minor shift

3 111.4 6.99 (s) Ar-CH Minor shift

3a 126.8 -
Ar-C

(quaternary)
Minor shift

4 29.8 2.98, 3.40 (dd) -CH₂- Minor shift

5 52.7 2.98, 3.40 (dd) -CH₂- Minor shift

6 - - N-CH₃ No major change

6a 62.1 2.70 (t) -CH-

Becomes olefinic

C (~120-130

ppm)

7 25.1 - -CH₂-

Becomes olefinic

CH (~125-135

ppm)

7a 128.9 -
Ar-C

(quaternary)
Minor shift

8 112.1 7.87 (s) Ar-CH Minor shift

9 151.7 -
Ar-C

(quaternary)
Minor shift

10 143.1 -
Ar-C

(quaternary)
Minor shift

11 114.2 - Ar-CH Minor shift

11a 122.2 -
Ar-C

(quaternary)
Minor shift
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N-CH₃ 43.1 3.07 (s) N-Methyl No major change

OMe-1 55.6 3.62 (s) Methoxy No major change

OMe-2 60.0 3.83 (s) Methoxy No major change

OMe-9 55.6 3.77 (s) Methoxy No major change

OMe-10 55.4 3.80 (s) Methoxy No major change

Reference data for (+)-glaucine adapted from The Aerial Parts of Yellow Horn Poppy (Glaucium

flavum Cr.) growing in Egypt.

Interpretation and Extrapolation to Dehydroglaucine:

Methoxy and N-Methyl Groups: Four distinct singlets for the methoxy protons and one singlet

for the N-methyl protons are expected, confirming these groups.

Aromatic Protons: The singlets in the aromatic region (δ 6.5-8.0 ppm) confirm the

substitution pattern on the benzene rings.

The Dehydro Bridge (C6a-C7): This is the critical difference. In glaucine, C6a and C7 are

aliphatic, showing signals at δ 62.1 and δ 25.1 ppm, respectively. In dehydroglaucine, the

formation of the C6a=C7 double bond would cause:

The disappearance of the aliphatic proton signals for H-6a and H-7.

The appearance of a new olefinic (vinylic) proton signal (H-7) likely in the δ 5.5-6.5 ppm

region.

A significant downfield shift for carbons C-6a and C-7 in the ¹³C spectrum into the olefinic

region (δ 120-140 ppm).

This specific change, confirmed with 2D NMR experiments like HSQC and HMBC to establish

connectivity, is the definitive evidence for the "dehydro" structure.

Logical Integration of Spectroscopic Data
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No single technique can fully elucidate a structure. The process relies on the logical

convergence of all data points to build a conclusive structural hypothesis.
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Figure 2: Logical convergence of spectroscopic data to confirm the structure of
dehydroglaucine.

Detailed Experimental Protocols
The following are representative protocols for the isolation and analysis of dehydroglaucine.

Protocol 6.1: Isolation and Purification of
Dehydroglaucine
This protocol is adapted from optimized methods for extracting alkaloids from Corydalis

yanhusuo.

Extraction:

Weigh 500 g of dried, powdered plant material (e.g., Corydalis yanhusuo tubers).
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Add the powder to a reflux apparatus with a 20-fold volume of 70% ethanol, with the pH

adjusted to ~10 using dilute ammonia.

Heat the mixture at reflux for 60 minutes.

Filter the mixture while hot and collect the filtrate. Repeat the extraction process on the

plant material a second time.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

remove the ethanol.

Dilute the remaining aqueous concentrate with distilled water to a final volume of 1000 mL.

Purification via Macroporous Resin Column Chromatography:

Pre-treat NKA-9 macroporous resin by washing sequentially with 95% ethanol, 5% HCl,

5% NaOH, and finally with distilled water until the eluent is neutral.

Pack a chromatography column with the treated resin.

Load the 1000 mL aqueous extract onto the column at a flow rate of approximately 2 bed

volumes (BV) per hour.

Wash the column with 5 BV of distilled water to remove sugars and other water-soluble

impurities.

Elute the retained alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

Collect the eluent and concentrate it to dryness under reduced pressure to yield the total

alkaloid fraction containing dehydroglaucine. Further purification can be achieved using

preparative HPLC if necessary.

Protocol 6.2: Spectroscopic Analysis
Mass Spectrometry (LC-MS):

Prepare a ~1 mg/mL stock solution of the purified isolate in methanol.
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Inject the sample into an LC-MS system (e.g., Agilent 1200 RRLC coupled to a 6520

QTOF mass spectrometer).

Use a C8 or C18 analytical column with a gradient elution of water and acetonitrile (both

containing 0.1% formic acid).

Acquire data in positive ion mode over a mass range of m/z 100-1000.

Nuclear Magnetic Resonance (NMR):

Dissolve 5-10 mg of the purified isolate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field

NMR spectrometer (e.g., Bruker Avance 400).

Process the data using appropriate NMR software to assign all proton and carbon signals.

Infrared (IR) Spectroscopy:

Prepare a sample by either creating a KBr pellet with a small amount of the crystalline

solid or by depositing a thin film from a chloroform solution onto a salt plate.

Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
Elucidation of Dehydroglaucine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150074#dehydroglaucine-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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